![molecular formula C19H17NO2 B12528123 2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a pyridine ring attached to a biphenyl structure with methoxy groups at the 4’ and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This reaction is commonly used to form the biphenyl structure. It involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Additionally, the presence of methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but lacks the biphenyl moiety.
4,4’-Dimethoxybiphenyl: Contains the biphenyl structure with methoxy groups but lacks the pyridine ring.
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyridine: Similar but with only one methoxy group.
Uniqueness
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to the combination of the biphenyl structure with methoxy groups and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[3-methoxy-2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-15-11-9-14(10-12-15)19-16(6-5-8-18(19)22-2)17-7-3-4-13-20-17/h3-13H,1-2H3 |
Clé InChI |
FKGBTOATJQCQCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
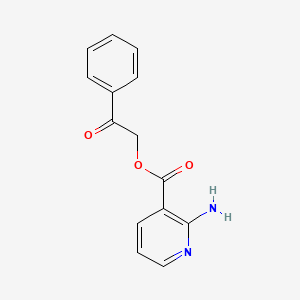
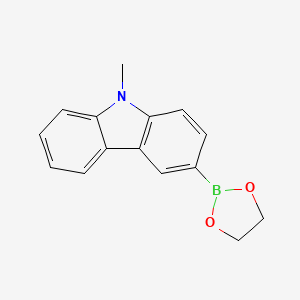
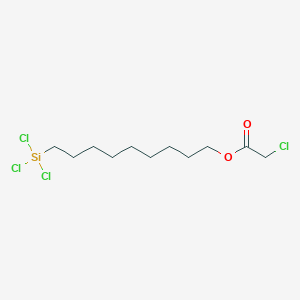
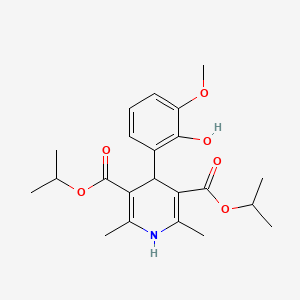
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
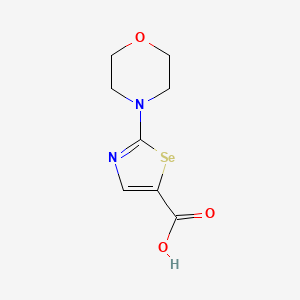
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
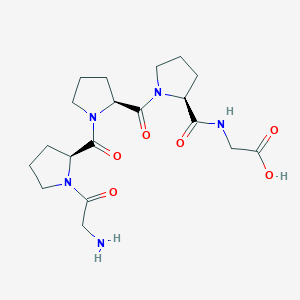

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
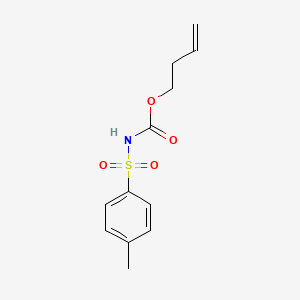
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
